Lipophilicity Comparison: Morpholine vs. Piperidine Analog and Implications for Aqueous Solubility
The computed partition coefficient (XLogP3) of the target morpholine compound is −0.7, compared to +1.41 for the direct piperidine analog (CAS 25693-43-0) [1][2]. This difference of approximately 2.1 log units predicts that the morpholine derivative possesses roughly 100-fold greater aqueous solubility, a critical determinant for biochemical assay compatibility and formulation in aqueous screening buffers [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = −0.7 |
| Comparator Or Baseline | Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate (CAS 25693-43-0): XLogP3 = +1.41 |
| Quantified Difference | Δ LogP ≈ 2.1 units (~100-fold difference in predicted lipid solubility) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release); no experimental LogP data available for either compound |
Why This Matters
For procurement decisions, lower LogP translates to superior aqueous solubility, reducing the need for DMSO co-solvents in biological assays and lowering the risk of compound precipitation during screening.
- [1] PubChem Compound Summary for CID 666867. XLogP3 = −0.7 for Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate. View Source
- [2] PubChem Compound Summary for CID 1867590. XLogP3 = 1.4 for Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate. View Source
